1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene
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Overview
Description
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is a chemical compound with the molecular formula C8H4Cl6. It is known for its unique structure, which includes two dichloromethyl groups and one trichloromethyl group attached to a benzene ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene typically involves the chlorination of 1,3-bis(methyl)-5-(methyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of chlorination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving the interaction of chlorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its mechanism of action include the formation of reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but with fewer chlorine atoms.
1,3-Bis(trichloromethyl)benzene: Similar structure but with more chlorine atoms.
1,4-Bis(dichloromethyl)benzene: Similar structure but with different positioning of chlorine atoms.
Uniqueness
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is unique due to its specific arrangement of dichloromethyl and trichloromethyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63316-55-2 |
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Molecular Formula |
C9H5Cl7 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1,3-bis(dichloromethyl)-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14,15)16/h1-3,7-8H |
InChI Key |
SLQUPCBNOZAFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
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